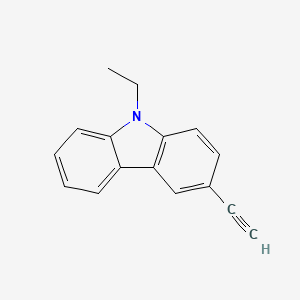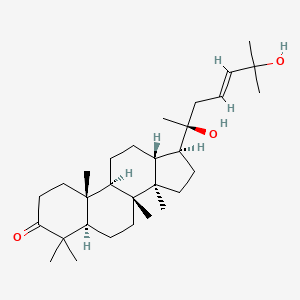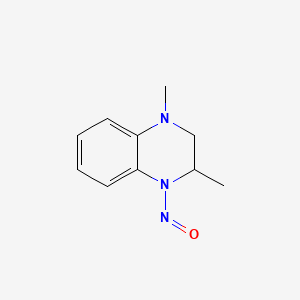
9-Ethyl-3-ethynyl-9H-carbazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-Ethyl-3-ethynyl-9H-carbazole is a chemical compound . It is a derivative of carbazole, a class of compounds that contain a three-ring system with a pyrrole ring fused on either side to a benzene ring . The carbazole-based compounds are known for their important photochemical and thermal stability and good hole-transport ability .
Synthesis Analysis
Carbazole derivatives, including 9-Ethyl-3-ethynyl-9H-carbazole, can be synthesized through various methods. One such method involves the Schiff base condensation of the 9-ethylcarbazole-3,6-dicarbaldehyde and thiosemicarbazides . Another method involves the Sonogashira coupling and Knoevenagel reactions .Molecular Structure Analysis
The molecular formula of 9-Ethyl-3-ethynyl-9H-carbazole is C16H13N . The structure is coplanar-conjugated molecular and uniform in shape . More detailed structural information can be obtained through X-ray diffraction studies .Chemical Reactions Analysis
Carbazole and its derivatives are known for their electropolymerization processes . They are particularly attractive due to their important photochemical and thermal stability and good hole-transport ability . Carbazole-based dyes containing aldehyde and cyanoacetic acid groups were synthesized through Sonogashira coupling and Knoevenagel reactions .Physical And Chemical Properties Analysis
The predicted boiling point of 9-Ethyl-3-ethynyl-9H-carbazole is 325.7±24.0 °C and the predicted density is 1.02±0.1 g/cm3 .Scientific Research Applications
9-Ethyl-3-ethynyl-9H-carbazole: A Comprehensive Analysis
Photorefractive Polymer Composites: 9-Ethyl-3-ethynyl-9H-carbazole can be used as a plasticizer in guest-host polymers. This application yields highly efficient photorefractive polymer composites, which are significant for advanced optical data storage and processing technologies .
Photophysical Properties: This compound’s photophysical properties have been studied, revealing biexponential life time values determined using time-correlated single photon counting (TCSPC) techniques. These properties are essential for developing new materials for optoelectronics and photonics .
Antitumor Activity: A derivative of 9-Ethyl-3-ethynyl-9H-carbazole, specifically 9-ethyl-9H-carbazole-3-carbaldehyde (ECCA), has shown selectively strong inhibitory activity against melanoma cells, indicating potential applications in medical research for cancer treatment .
Electropolymerization: Carbazole derivatives, including those related to 9-Ethyl-3-ethynyl-9H-carbazole, have been synthesized and studied for their electropolymerization properties. This is crucial for creating novel polymeric materials with specific electrical properties for use in electronics .
Organic Electronics: The compound’s structure and spectroscopic properties have been analyzed for applications in organic electronics. This includes integration into devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs) .
Crystallography: Crystallographic studies of 9-Ethyl-3-ethynyl-9H-carbazole derivatives have been conducted to understand their molecular structure better, which is vital for designing materials with desired physical and chemical properties .
Mechanism of Action
Target of Action
The primary target of 9-Ethyl-3-ethynyl-9H-carbazole is the p53 pathway in human melanoma cells . The p53 protein is a major tumor suppressor that is frequently mutated in many cancers . This compound has shown a selectively strong inhibitory activity against the growth of BRAF-mutated and BRAF-wild-type melanoma cells .
Mode of Action
9-Ethyl-3-ethynyl-9H-carbazole interacts with its targets by enhancing the phosphorylation of p53 at Ser15 in melanoma cells harboring wild-type p53 . This interaction leads to an increase in cell apoptosis, which is associated with the upregulation of caspase activities .
Biochemical Pathways
The compound affects several pathways related to cell apoptosis, notably the activation of the p53 signaling pathway . It also enhances the phosphorylation of p38-MAPK and c-Jun N-terminal kinase (JNK) . The inhibition of cell growth elicited by the compound depends on the expression of the p53 gene .
Pharmacokinetics
The compound’s molecular weight is 21928 , which could influence its absorption, distribution, metabolism, and excretion (ADME) properties
Result of Action
The compound induces melanoma cell apoptosis and senescence through the activation of p53 . This leads to a significant and selective suppression of the growth of melanoma cells without affecting normal human melanocytes . In vivo assays have confirmed that the compound suppresses melanoma growth by enhancing cell apoptosis and reducing cell proliferation .
Action Environment
The action, efficacy, and stability of 9-Ethyl-3-ethynyl-9H-carbazole can be influenced by various environmental factors. For instance, the presence of ethyl substituent caused the lowest inhibition while the free NH2 group increased the inhibition up to 80% at the 100 μM concentration
properties
IUPAC Name |
9-ethyl-3-ethynylcarbazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N/c1-3-12-9-10-16-14(11-12)13-7-5-6-8-15(13)17(16)4-2/h1,5-11H,4H2,2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSABLKFBUDPGEP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)C#C)C3=CC=CC=C31 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50699665 |
Source


|
| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
9-Ethyl-3-ethynyl-9H-carbazole | |
CAS RN |
102792-38-1 |
Source


|
| Record name | 9-Ethyl-3-ethynyl-9H-carbazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50699665 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-chloro-1-(1H-pyrrolo[2,3-b]pyridin-1-yl)ethanone](/img/structure/B560719.png)

![3,4,9,9a-Tetrahydropyrazino[2,1-c][1,4]thiazin-8(1H)-amine](/img/structure/B560721.png)

![1,4-Diazabicyclo[3.2.1]octan-2-one](/img/structure/B560723.png)



![2h-Furo[3,2-g]indole](/img/structure/B560729.png)


